molecular formula C5H10O4 B13087397 (2S,3R)-2-hydroxy-3-methoxybutanoic acid

(2S,3R)-2-hydroxy-3-methoxybutanoic acid

Cat. No.: B13087397
M. Wt: 134.13 g/mol
InChI Key: HXGKXDWXDMCHDY-DMTCNVIQSA-N
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Description

(2S,3R)-2-hydroxy-3-methoxybutanoic acid is a chiral organic compound with significant importance in various scientific fields It is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-hydroxy-3-methoxybutanoic acid can be achieved through several methods. One common approach involves the enantioselective reduction of corresponding keto acids using chiral catalysts. Another method includes the use of asymmetric synthesis techniques, such as the Sharpless asymmetric dihydroxylation, to introduce the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-hydroxy-3-methoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding keto acids using oxidizing agents.

    Reduction: Reduction to alcohols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields keto acids, while reduction results in the formation of alcohols.

Scientific Research Applications

(2S,3R)-2-hydroxy-3-methoxybutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-hydroxy-3-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The stereochemistry of the compound is crucial for its binding affinity and reactivity with these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3R)-2-hydroxy-3-methoxybutanoic acid apart from similar compounds is its specific functional groups and stereochemistry, which confer unique reactivity and applications

Properties

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

(2S,3R)-2-hydroxy-3-methoxybutanoic acid

InChI

InChI=1S/C5H10O4/c1-3(9-2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4+/m1/s1

InChI Key

HXGKXDWXDMCHDY-DMTCNVIQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)O)OC

Canonical SMILES

CC(C(C(=O)O)O)OC

Origin of Product

United States

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